N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide
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Overview
Description
“N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide” is a chemical compound. It has been mentioned in the context of cyclocondensation reactions .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the context of anti-tubercular agents . The process involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The reaction mixtures were analyzed by TLC on silica gel plates .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the context of anti-tubercular agents . Their molecular weights were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . They were found to fulfill the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-prop-2-ynylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-9-17-11-13-18(14-12-17)10-8-16-21(19,20)15-6-4-3-5-7-15/h1,3-7,16H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGKIMJDHVTIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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